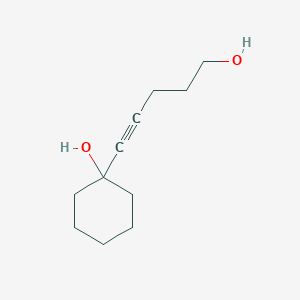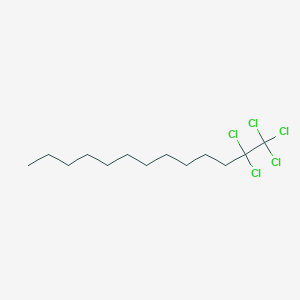![molecular formula C13H22N2OS B14615186 4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL CAS No. 59429-66-2](/img/structure/B14615186.png)
4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL is a complex organic compound with a pyridine ring structure This compound is characterized by the presence of butylamino, methyl, and methylsulfanyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Substituents: The butylamino, methyl, and methylsulfanyl groups are introduced through various substitution reactions. For example, the butylamino group can be added via nucleophilic substitution using butylamine, while the methylsulfanyl group can be introduced using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, thiols, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 4-[(Amino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL
- 4-[(Butylamino)methyl]-2-methyl-5-[(ethylsulfanyl)methyl]pyridin-3-OL
- 4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)ethyl]pyridin-3-OL
Uniqueness
4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
59429-66-2 |
|---|---|
分子式 |
C13H22N2OS |
分子量 |
254.39 g/mol |
IUPAC名 |
4-(butylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C13H22N2OS/c1-4-5-6-14-8-12-11(9-17-3)7-15-10(2)13(12)16/h7,14,16H,4-6,8-9H2,1-3H3 |
InChIキー |
YDHCXYXPJUKURB-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC1=C(C(=NC=C1CSC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


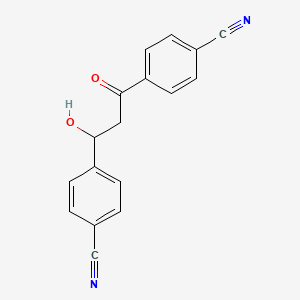
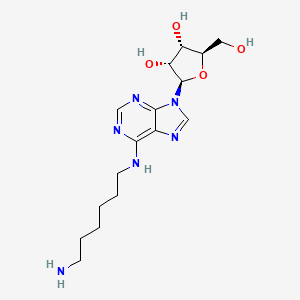
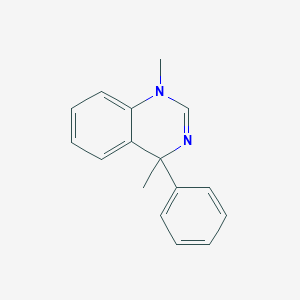
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
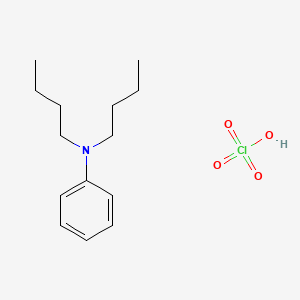
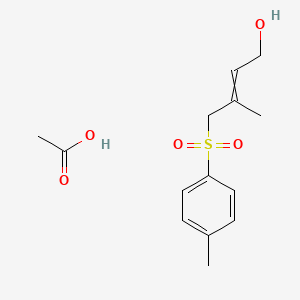
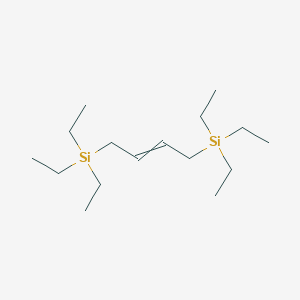
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)
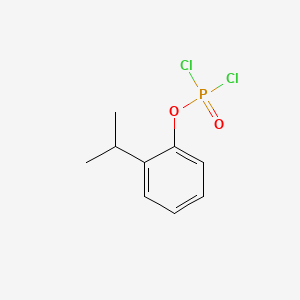
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
